molecular formula C10H19O4P B1649907 Phosphonic acid, (2-oxocyclohexyl)-, diethyl ester CAS No. 1080-41-7

Phosphonic acid, (2-oxocyclohexyl)-, diethyl ester

Cat. No. B1649907
CAS RN: 1080-41-7
M. Wt: 234.23 g/mol
InChI Key: LCPPKUNUSIZGQC-UHFFFAOYSA-N
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Description

Phosphonic acid, (2-oxocyclohexyl)-, diethyl ester is a chemical compound that has garnered considerable attention due to its singular biological properties and synthetic potential . It is used extensively in scientific research.


Synthesis Analysis

The synthesis of phosphonates, such as this compound, relies mainly on two different strategies. One involves the action of a trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction), or a metal-mediated coupling with dialkyl phosphite . Another method consists of preforming either a dichloro- or a monochlorophosphonyl derivative from a readily available symmetric phosphonate with a strong chlorinating agent, or from a phosphonic acid ester with classical acid activation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .


Chemical Reactions Analysis

Phosphonic acids are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .


Physical And Chemical Properties Analysis

This compound is a chemical compound with the molecular formula C10H19O4P . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Helicity Induction and Memory of Macromolecular Helicity

Poly(phenylacetylene)s bearing phosphonic acid residues and their monoethyl esters have been synthesized and shown to form one-handed helical conformations upon complexation with chiral amines. This interaction is facilitated through noncovalent acid−base interactions in dimethyl sulfoxide (DMSO), indicating potential applications in chiral recognition and sensor technologies (Onouchi et al., 2004).

Synthesis and Structural Investigations

The synthesis of trans-cyclohexane-1,2-diphosphonic acid and its derivatives through a stereospecific addition highlights their structural uniqueness and potential in creating new chemical entities with diverse applications, including catalysis and materials science (Haegele et al., 1993).

Multi-Component Synthesis

The single-step multi-component synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl esters demonstrates an economical and efficient method for producing structurally diverse compounds. This methodology could find applications in drug discovery and organic synthesis (Gaikwad et al., 2011).

Phosphorus- and Metal-Containing Polymers

The incorporation of phosphonic acid esters into polymers, such as poly(ethylene terephthalate), enhances their flame resistance and thermal stability, indicating potential uses in fire-resistant materials and engineering applications (Troev et al., 1993).

Polymerizing Phostones

The use of phostones for the preparation of linear poly(phosphonate)s via ring-opening polymerization leads to polymers with hydrolytically stable P–C bonds in the polymer backbone. This research opens avenues for creating durable materials with potential applications in biodegradable plastics and environmentally friendly materials (Bauer et al., 2018).

Adhesive Properties and Radical Polymerization

Phosphonic acid monomers demonstrate hydrolytic stability and unique adhesive properties, indicating their potential in creating new adhesive materials and coatings with enhanced durability and performance (Moszner et al., 2001).

Future Directions

Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . Therefore, efficient preparative routes to phosphonic acid derivatives are a subject of continuing interest in synthetic chemistry . The future directions of research on Phosphonic acid, (2-oxocyclohexyl)-, diethyl ester could involve exploring new synthesis methods, investigating its potential applications in various fields, and studying its biological activities.

properties

IUPAC Name

2-diethoxyphosphorylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O4P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPPKUNUSIZGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1CCCCC1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454340
Record name Phosphonic acid, (2-oxocyclohexyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1080-41-7
Record name Phosphonic acid, (2-oxocyclohexyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (2-oxocyclohexyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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